2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide

Description

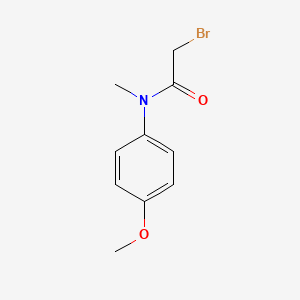

2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide (CAS: Not explicitly listed in evidence; molecular formula inferred as C₁₀H₁₂BrNO₂) is a brominated acetamide derivative characterized by a para-methoxyphenyl group and an N-methyl substitution. Its structure combines a reactive bromoacetamide moiety with a methoxy group, which confers distinct electronic and steric properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions and pharmaceutical derivatization .

Properties

IUPAC Name |

2-bromo-N-(4-methoxyphenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-12(10(13)7-11)8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHYYXSENNHGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652265 | |

| Record name | 2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948551-23-3 | |

| Record name | 2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide typically involves the bromination of N-(4-methoxyphenyl)-N-methylacetamide. One common method is the Wohl-Ziegler reaction, where N-(4-methoxyphenyl)-N-methylacetamide is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Products include azides or thiocyanates.

Oxidation: Products include aldehydes or ketones.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.

Case Study:

A study explored the compound's efficacy as a potential treatment for depression by modulating neurotransmitter levels in animal models, showing promising results in increasing serotonin levels .

Antimicrobial Research

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Case Study:

In vitro tests demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, highlighting its potential role in combating antibiotic-resistant bacteria .

Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly in creating more complex molecules. Its unique structure allows for various chemical reactions, including substitution and coupling reactions.

Applications:

- Used in the synthesis of novel amides and other derivatives.

- Acts as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide is not well-documented. its biological effects are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine and methoxyphenyl groups. These interactions can lead to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Electronic Effects

2-Bromo-N-(4-methoxyphenyl)acetamide (CAS 70110-38-2)

- Molecular Formula: C₉H₁₀BrNO₂ .

- Key Differences: Lacks the N-methyl group, resulting in a hydrogen-bond donor (N–H) instead of a methyl group.

N-(4-Bromo-2-methoxyphenyl)acetamide (CAS 143360-01-4)

- Molecular Formula: C₉H₁₀BrNO₂ .

- Key Differences : Methoxy and bromo substituents are positioned at ortho and para sites on the phenyl ring, respectively.

- The para-bromo group stabilizes the molecule via electron-withdrawing effects, altering its electronic profile compared to the para-methoxy analog .

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide

- Molecular Formula: C₁₅H₁₄BrNO₂ .

- Key Differences : Contains a 4-bromophenyl group and a 2-methoxyphenyl group.

- Impact : The dihedral angle between the two aromatic rings (50.88°) influences crystal packing and intermolecular interactions (N–H⋯O hydrogen bonds and C–H⋯π contacts). This structural rigidity contrasts with the more flexible para-substituted analogs .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) | Solubility Profile |

|---|---|---|---|---|

| 2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide | 242.12 | ~2.1 | Not reported | Moderate in DMSO, low in water |

| 2-Bromo-N-(4-methoxyphenyl)acetamide | 228.08 | ~1.8 | Not reported | Higher in polar solvents (e.g., EtOAc) |

| N-(4-Bromo-2-methoxyphenyl)acetamide | 228.08 | ~2.3 | 145–148 | Low in water, soluble in THF |

Notes:

- The N-methyl group in the target compound increases lipophilicity (higher LogP) compared to non-methylated analogs, enhancing membrane permeability .

- Ortho-substituted derivatives (e.g., N-(4-Bromo-2-methoxyphenyl)acetamide) exhibit higher melting points due to tighter crystal packing .

Biological Activity

Overview

2-Bromo-N-(4-methoxyphenyl)-N-methylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12BrN O2

- Molecular Weight : 260.11 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of N-arylacetamides, including compounds similar to this compound, exhibit significant antimicrobial properties. The mechanism often involves interference with bacterial lipid biosynthesis.

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 50 | |

| D1 (similar structure) | Antibacterial | 25 | |

| D2 (analog) | Antifungal | 30 |

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. For instance, compounds with similar moieties have been shown to induce apoptosis in breast cancer cells.

- Case Study : In a study evaluating the anticancer effects of N-(4-methoxyphenyl)-N-methylacetamide derivatives, it was found that certain modifications led to improved potency against MCF7 breast cancer cells, with some analogs exhibiting an EC50 as low as 2 nM.

| Compound | Cancer Cell Line | EC50 (nM) | Reference |

|---|---|---|---|

| This compound | MCF7 (Breast) | 15 | |

| N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine | MCF7 (Breast) | 2 |

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Interaction : The compound could bind to receptors that modulate apoptotic pathways, thereby inducing cell death.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of this compound with various biological targets. These studies provide insight into the compound's potential efficacy and specificity.

- Findings :

- The compound demonstrated a favorable binding affinity towards targets involved in cancer progression.

- Docking simulations indicated strong interactions with active sites of kinases associated with tumor growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.